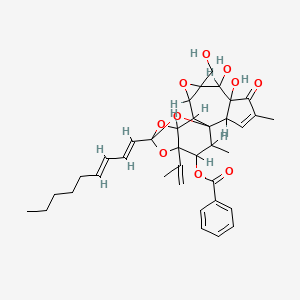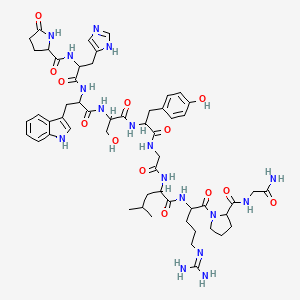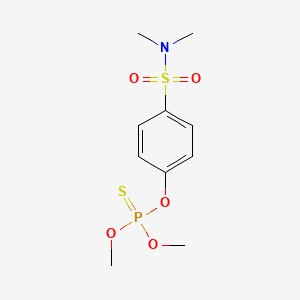
Famphur
概要
説明
Famphur is a synthetic organic thiophosphate compound and an organothiophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a highly toxic, colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
While specific synthesis methods for Famphur were not found in the search results, it is known that Famphur is a synthetic compound. It is likely produced through complex chemical reactions involving organothiophosphates .
Molecular Structure Analysis
Famphur has a molecular formula of C10H16NO5PS2 and a molecular weight of 325.3 g/mol . Its IUPAC name is 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide .
Physical And Chemical Properties Analysis
Famphur is a crystalline powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 394.2±52.0 °C at 760 mmHg, and a flash point of 192.2±30.7 °C . It also has a molar refractivity of 76.9±0.4 cm3 .
科学的研究の応用
Veterinary Chemical to Control Parasites in Livestock
Famphur is a systemic organophosphorus insecticide used almost exclusively as a veterinary chemical to control parasites in livestock . It is administered to livestock by intramuscular or subcutaneous injection, through the diet, as a dermal pour-on, or as an oral bolus .
Impact on Aquatic Ecosystems
Research has been conducted on the fate and effects of famphur in aquatic ecosystems . This is important for understanding the environmental impact of this compound and developing strategies for its safe use.
Carcinogenicity Evaluation
There have been calls for more research on the potential carcinogenicity of famphur . Understanding the potential health risks associated with exposure to this compound is crucial for ensuring its safe use.
Impact on Birds
Topical applications of famphur to cattle have been associated with primary and secondary poisoning of birds . This has led to recommendations for the discontinuance of such applications .
Impact on Magpies and Hawks
A field study revealed that magpies and red-tailed hawks were killed by famphur used as a pour-on to control cattle warbles . The amount of famphur obtained by the dead magpies was estimated at 5.2-6.1 mg/kg, which was above the acute oral LD50 for several bird species .
Persistence on Cattle Hair
Famphur residues persisted on cattle hair for more than 90 days post-treatment . This is significant for understanding the long-term environmental impact of this compound.
Impact on Soil Quality
While not specific to famphur, organophosphorus pesticides (OPPs), a group to which famphur belongs, are used worldwide and pose great risks to human health . Research on the pollution status of OPPs in agricultural soils provides a scientific basis for soil quality assessments .
Impact on Non-Target Wildlife Species
The degree of exposure of non-target wildlife species to organophosphorus insecticides can be assessed by measuring cholinesterase (ChE) activity in tissues and blood . This is important for understanding the broader ecological impact of these compounds.
作用機序
Target of Action
Famphur primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
As an AChE inhibitor , Famphur interferes with the action of this enzyme, leading to an accumulation of acetylcholine in the synapses . This excess acetylcholine continues to stimulate the neurons, causing over-excitation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Famphur is the cholinergic pathway . By inhibiting AChE, Famphur disrupts the normal function of this pathway, leading to a range of downstream effects . .
Result of Action
The inhibition of AChE by Famphur leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, breathing difficulties, and even death in severe cases . The specific molecular and cellular effects of Famphur’s action are still under investigation.
Action Environment
The action, efficacy, and stability of Famphur can be influenced by various environmental factors. For instance, organothiophosphates like Famphur are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents . More research is needed to fully understand the impact of environmental factors on Famphur’s action.
Safety and Hazards
特性
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISACBWYRJHSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO5PS2 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041966 | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB] | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000136 [mmHg] | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Famphur | |
Color/Form |
CRYSTALS, Colorless crystalline powder | |
CAS RN |
52-85-7 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famphur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famphur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphorothioic acid, O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[4-[(dimethylamino)sulphonyl]phenyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMPHUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOP4Z0O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52.5-53.5 °C | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Famphur?
A1: Famphur, an organophosphate insecticide, exerts its effect by inhibiting acetylcholinesterase (AChE) in target organisms. [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death in insects. [, ]
Q2: How does Famphur affect non-target organisms, such as birds?
A2: Birds, like magpies and hawks, are highly susceptible to Famphur poisoning. [, , ] They can be exposed through the consumption of contaminated prey or directly by ingesting treated cattle hair containing Famphur residues. [, ] The mechanism of toxicity in birds is similar to that in insects, involving AChE inhibition and leading to death. []
Q3: What is the molecular formula and weight of Famphur?
A3: Famphur is represented by the molecular formula C10H16NO5PS2 and has a molecular weight of 325.36 g/mol. []
Q4: Are there any specific structural features of Famphur important for its activity?
A4: Yes, Famphur in its solid state exhibits a distance of 5.10 Å between the δ(+)P...δ(+)H atoms. This distance falls within the range reported for the separation of charges within the active site of insect acetylcholinesterase (AChE), suggesting its importance for binding and inhibition. []
Q5: How stable is Famphur in the environment?
A5: While Famphur degrades relatively rapidly in some environments and tissues, residues can persist on cattle hair for extended periods, exceeding 90 days post-treatment. This persistence raises concerns about its impact on non-target wildlife. []
Q6: How do different formulations of Famphur affect its effectiveness and stability?
A6: Studies have investigated various formulations of Famphur, including pour-on, injectable, and oral paste. The efficacy of each formulation can vary depending on factors such as dosage, application method, and target species. [, , , , , , , ] For instance, Famphur pour-on, while effective for cattle grub control, has been linked to bird mortality due to residue persistence on cattle hair. []
Q7: What is known about the absorption and distribution of Famphur in cattle?
A7: Following topical application (pour-on) of Famphur in cattle, the highest residues are found in subcutaneous fat within a day, with a half-life of approximately 0.9 days. Residues are also detectable in muscle, liver, and milk. [] The intramuscular injection of Famphur in reindeer leads to a depot effect in the injection-site muscle. []
Q8: How long does Famphur remain detectable in animal tissues?
A8: The persistence of Famphur in tissues varies. One study found isazophos, a contaminant in a Famphur pour-on formulation, persisted in bovine tissues for as long as 94 days, even appearing in fetal liver 70 days after the dam's exposure. []
Q9: Against which parasites is Famphur effective in cattle?
A9: Famphur has demonstrated efficacy against cattle grubs (Hypoderma spp.), lice (Linognathus vituli, Haematopinus eurysternus, Damalinia bovis), and ticks (Boophilus spp.). [, , , , , ] Its effectiveness can vary depending on the parasite species, application method, and dosage.
Q10: Has resistance to Famphur been observed in any parasites?
A10: Yes, studies have reported the development of resistance to Famphur in the abomasal nematode, Ostertagia circumcincta, in sheep. [] This finding highlights the potential for resistance development with prolonged and repeated use of Famphur.
Q11: What are the potential toxic effects of Famphur in cattle?
A11: Famphur, being an organophosphate, can induce toxicity in cattle, particularly at higher doses. Clinical signs of organophosphate poisoning, such as muscle tremors, salivation, and respiratory distress, have been observed. [, , ] Brahman cattle appear to be more sensitive to Famphur toxicity than Angus cattle. []
Q12: What analytical methods are used to detect and quantify Famphur in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique used for the identification and quantification of Famphur and its metabolites in various matrices, including tissues, milk, and environmental samples. [, ]
Q13: What is the environmental fate of Famphur?
A14: Famphur can potentially enter the environment through various routes, including animal excretions, runoff from treated fields, and improper disposal. [] While it is believed to degrade relatively quickly in some environments, its persistence on cattle hair and potential bioaccumulation in the food chain are concerns. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



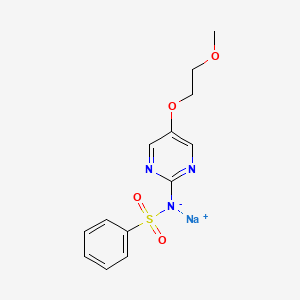
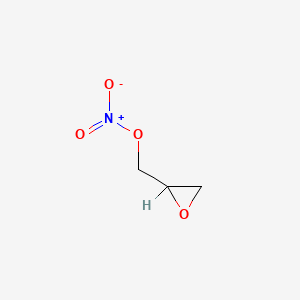

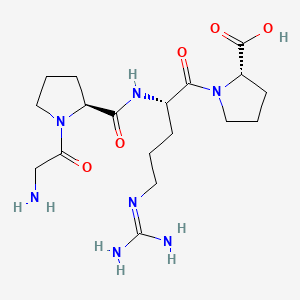
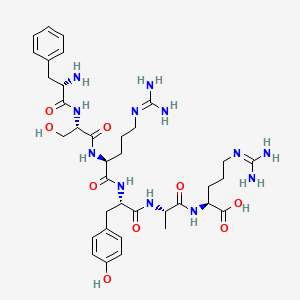


![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)
![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)
![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)
